Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)

説明

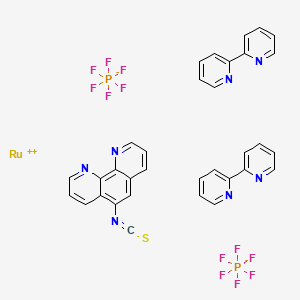

Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C33H23F12N7P2RuS and its molecular weight is 940.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar ruthenium complexes have been used as probes for determining nucleotide base sequences , suggesting that nucleic acids may be a potential target.

Mode of Action

It’s known that similar ruthenium complexes can interact with their targets through electrochemiluminescence . This involves the generation of light as a result of an electrochemical reaction, which can be used for various applications, including bioanalysis .

Biochemical Pathways

Given its potential use in bioanalysis , it’s likely that it interacts with biochemical pathways involving nucleic acids.

Result of Action

Similar ruthenium complexes have been shown to exhibit electrochemiluminescence activity , which could potentially be used to detect changes in cellular processes.

Action Environment

The action of “Fair Oaks Red” can be influenced by various environmental factors. For instance, the electrochemiluminescence activity of similar ruthenium complexes can be affected by the pH of the environment . Additionally, these complexes are often used in aqueous environments, suggesting that the presence of water could influence their action .

生化学分析

Biochemical Properties

Bis(2,2’-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) has been found to play a significant role in biochemical reactions . It is often used as a probe containing a fluorescent metal-ligand complex, which is particularly useful for the determination of nucleotide base sequences

Molecular Mechanism

It is known to be used as an electrochemiluminescence acceptor

生物活性

The compound Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. Ruthenium complexes are known for their ability to induce apoptosis in cancer cells and exhibit antibacterial properties. This article explores the biological activity of this specific compound, summarizing key research findings, case studies, and data tables.

Ruthenium complexes, including the compound , typically exert their biological effects through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Ruthenium complexes can induce oxidative stress in cells, leading to apoptosis. Increased ROS production has been correlated with enhanced cytotoxicity against tumor cells .

- DNA Interaction : Similar to platinum-based drugs like cisplatin, ruthenium complexes can interact with DNA, causing cross-linking and strand breaks that trigger cell death pathways .

- Cellular Uptake : The uptake of ruthenium complexes into cells may be influenced by their anionic components. Studies indicate that different counteranions can affect the internalization rate and subsequent cytotoxicity of these compounds .

In Vitro Studies

Recent studies have highlighted the effectiveness of Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) against various cancer cell lines:

These results demonstrate that the compound exhibits potent antiproliferative activity across multiple cancer types.

In Vivo Studies

In vivo studies conducted on animal models, such as Walker 256 carcinoma-bearing Wistar rats, have shown promising results:

- Apoptosis Induction : Treatment with the ruthenium complex led to an increase in apoptosis from 14.79% to 59.72% in tumor tissues .

- Toxicity Profile : The complex displayed low systemic toxicity while effectively reducing tumor growth, indicating a favorable therapeutic window for clinical applications.

Case Studies

Several case studies have been documented regarding the use of ruthenium complexes in clinical settings:

- Clinical Trials : A phase I clinical trial assessed the safety and efficacy of a related ruthenium complex in patients with advanced solid tumors. Results indicated manageable side effects and preliminary evidence of antitumor activity.

- Combination Therapy : Research has explored the synergistic effects of combining this ruthenium complex with conventional chemotherapeutics, which resulted in enhanced cytotoxicity compared to monotherapy .

科学的研究の応用

Anticancer Applications

Ruthenium complexes, including the compound , have garnered attention as potential anticancer agents due to their ability to target cancer cells selectively while minimizing damage to normal cells.

Case Studies

- In Vitro Studies : Research has shown that bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The complex demonstrated a high selectivity index compared to normal cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. The mechanism involved was primarily through apoptosis induction and disruption of the tumor microenvironment .

Bioimaging Applications

Ruthenium complexes are also being explored for their potential in bioimaging due to their photophysical properties.

Properties Utilized

- Luminescence : The complex exhibits strong luminescence under UV light, which is beneficial for imaging applications.

- Stability : Its thermal and chemical stability allows for prolonged observation periods without degradation .

Case Studies

- Cell Imaging : In studies involving MCF-7 cells, the ruthenium complex was internalized effectively, showing strong red fluorescence. This property was utilized for real-time imaging of cellular processes .

- Detection of Metal Ions : The complex has been used as a sensor for detecting copper ions within biological systems, showcasing its dual functionality as both an imaging agent and a sensor .

Sensing Applications

The unique coordination chemistry of ruthenium complexes allows them to function as sensors for various analytes.

Mechanisms

- Binding Affinity : The complex demonstrates high binding affinity for certain ions (e.g., ATP), which can be exploited for sensing applications.

- Fluorescence Quenching : The luminescence of the complex can be quenched upon interaction with specific analytes, providing a measurable response .

Case Studies

- Sensing ATP : The compound has shown promising results in detecting ATP levels in cellular environments, which is crucial for understanding metabolic states in cancer cells .

- Ion Detection : Studies have demonstrated that the complex can selectively detect chloride ions in mixed solvent systems, indicating its potential use in environmental sensing applications .

特性

IUPAC Name |

5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S.2C10H8N2.2F6P.Ru/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H;2*1-8H;;;/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUXKQLUOQLWPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23F12N7P2RuS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584940 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

940.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-07-5 | |

| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。